molecular formula C24H26N4O B4863714 1-BENZYL-N~5~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE

1-BENZYL-N~5~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE

Cat. No.: B4863714
M. Wt: 386.5 g/mol
InChI Key: SNHCHJLLXFSIFB-UHFFFAOYSA-N
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Description

1-BENZYL-N~5~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE is a complex organic compound that features a unique structure combining an indole core with a pyrazole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

The synthesis of 1-BENZYL-N~5~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole core, followed by the introduction of the pyrazole group through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, protecting groups, and specific solvents to ensure high yield and purity. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to scale up the synthesis efficiently .

Chemical Reactions Analysis

1-BENZYL-N~5~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. .

Scientific Research Applications

1-BENZYL-N~5~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of 1-BENZYL-N~5~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-BENZYL-N~5~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-benzyl-N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,3-dimethylindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O/c1-16-17(2)28(15-19-8-6-5-7-9-19)23-11-10-20(12-22(16)23)24(29)25-13-21-14-26-27(4)18(21)3/h5-12,14H,13,15H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHCHJLLXFSIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)NCC3=C(N(N=C3)C)C)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-BENZYL-N~5~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-BENZYL-N~5~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-BENZYL-N~5~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-BENZYL-N~5~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-BENZYL-N~5~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-BENZYL-N~5~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE

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